![molecular formula C12H17N3O6 B3274058 N4-Propanoylcytidine CAS No. 60107-04-2](/img/structure/B3274058.png)
N4-Propanoylcytidine
Description
“N4-Propanoylcytidine” is an efficacious antiviral compound, finding extensive application in the biomedical sector for studying various viral ailments . Its research focus lies on RNA viruses, including respiratory syncytial virus (RSV), influenza virus, and hepatitis C virus (HCV) . It showcases remarkable antiviral proficiency by constraining viral replication and stimulating the host’s immune response .
Synthesis Analysis
The formation of “N4-Propanoylcytidine” depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C . This modification is significantly associated with various human diseases, especially cancer .
Molecular Structure Analysis
“N4-Propanoylcytidine” is a highly conserved chemical modification widely found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . The molecular formula of “N4-Propanoylcytidine” is C12H17N3O6 .
Chemical Reactions Analysis
“N4-Propanoylcytidine” plays a critical role in the translation and stability of mRNA . Although ac4C is found in RNA viruses, the detailed mechanisms through which ac4C affects viral replication are unclear .
Future Directions
“N4-Propanoylcytidine” has been associated with various human diseases, especially cancer . Future studies about the relevant affected by ac4C modification should reveal its mechanisms in tumor evolution to provide new ideas and methods for early tumor diagnosis and treatment . Ultimately, novel treatment strategies may improve the survival and life quality of patients with cancer .
properties
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGBHRAPGFJCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12773991 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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